2-Chloro-5-ethynylpyridine
Overview
Description
2-Chloro-5-ethynylpyridine is an organic compound with the molecular formula C7H4ClN It is a derivative of pyridine, featuring a chlorine atom at the second position and an ethynyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-ethynylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction proceeds through a Sonogashira coupling, followed by deprotection of the trimethylsilyl group to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides to form substituted alkenes.
Coupling Reactions: The ethynyl group can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine or potassium carbonate, used to facilitate substitution and coupling reactions.
Halogens and Hydrogen Halides: Used in addition reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Substituted Alkenes: Formed through addition reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-5-ethynylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in metal ion-binding studies and supramolecular chemistry.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-ethynylpyridine involves its ability to participate in various chemical reactions due to the presence of the ethynyl and chloro groups. These functional groups allow the compound to interact with different molecular targets, such as enzymes or receptors, through nucleophilic or electrophilic interactions. The specific pathways and molecular targets depend on the context of its application, such as in drug design or material synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-trimethylsilanylethynyl-pyridine
- 2-Amino-5-chloropyridine
- 2-Chloro-5-(difluoromethyl)pyridine
- 2-Chloro-5-isocyanatopyridine
Uniqueness
2-Chloro-5-ethynylpyridine is unique due to the presence of both a chloro and an ethynyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for versatile applications in various chemical transformations and research fields.
Properties
IUPAC Name |
2-chloro-5-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLDMOFVMPWSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442971 | |
Record name | 2-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263012-63-1 | |
Record name | 2-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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